molecular formula C26H27NO7 B1248153 Brasiliquinone A

Brasiliquinone A

Cat. No.: B1248153
M. Wt: 465.5 g/mol
InChI Key: GMELFDQPUZSJEE-XHBGPGOOSA-N
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Description

Brasiliquinone A is a benz[α]anthraquinone-class secondary metabolite first isolated from the rare actinobacterium Nocardia brasiliensis IFM 0089.51 and later identified in Nocardia sp. XJ31, a strain isolated from the Xinjiang desert . Structurally, it features a polycyclic aromatic core characteristic of angucycline antibiotics, with a benz[α]anthraquinone skeleton substituted with hydroxyl, methoxy, and alkyl groups (Figure 9 in ) . Its molecular formula is C28H29NO8, as confirmed by HR-ESI-MS and NMR analyses .

This compound exhibits notable bioactivities:

  • Antimicrobial activity: Demonstrates potent inhibition against Mycobacterium bovis BCG (bacillus Calmette-Guérin), a surrogate for Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 25 μM .

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

(3S)-8-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-6-hydroxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C26H27NO7/c1-3-12-7-13-9-17(29)22-23(20(13)16(28)8-12)25(31)14-5-4-6-18(21(14)26(22)32)34-19-10-15(27)24(30)11(2)33-19/h4-6,9,11-12,15,19,24,29-30H,3,7-8,10,27H2,1-2H3/t11-,12-,15+,19-,24-/m0/s1

InChI Key

GMELFDQPUZSJEE-XHBGPGOOSA-N

Isomeric SMILES

CC[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5C[C@H]([C@H]([C@@H](O5)C)O)N)O

Canonical SMILES

CCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5CC(C(C(O5)C)O)N)O

Synonyms

brasiliquinone A

Origin of Product

United States

Comparison with Similar Compounds

Brasiliquinone A belongs to the angucycline family, a group of polyketide-derived antibiotics with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues: Benz[α]anthraquinones

Brasiliquinones D (C28H29NO8) and E (C27H27NO8), co-isolated with this compound from Nocardia sp. XJ31, share the benz[α]anthraquinone core but differ in methylation and hydroxylation patterns. Despite these subtle structural variations, all three compounds exhibit similar anti-BCG activity (MIC = 25 μM) .

Angucycline Antibiotics

Angucyclines are distinguished by their tetracyclic benz[a]anthraquinone backbone, often modified with glycosyl groups or additional rings. Key comparisons include:

Compound Source Structural Features Bioactivity MIC/IC50 Reference
This compound Nocardia spp. Benz[α]anthraquinone, no glycosylation Anti-BCG, anticancer (P388/ADR) 25 μM (BCG)
8-O-Methyltetrangulol (20) Streptomyces sp. AC113 Angucycline core, methoxy substituent Antibacterial (Bacillus subtilis, Listeria monocytogenes) Not reported
8-O-Methyl-7-deoxo-7-hydroxytetrangomycin (21) Streptomyces sp. AC113 Hydroxylated angucycline Anticancer (B16 mouse melanoma) IC50 = 0.054 mg/mL
Landomycin A Streptomyces spp. Glycosylated angucycline with oligosaccharide chain Antitumor, antibacterial Varies by strain

Key observations :

  • Structural diversity: Unlike glycosylated angucyclines (e.g., landomycins, urdamycins), brasiliquinones lack sugar moieties, which may reduce solubility but enhance membrane permeability .
  • Bioactivity: this compound’s anti-BCG activity is comparable to other benz[α]anthraquinones but distinct from glycosylated angucyclines, which often target Gram-positive bacteria via membrane disruption .
  • Anticancer specificity: While brasiliquinones act on multidrug-resistant cancer cells, 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (21) exhibits higher potency against melanoma (IC50 = 0.054 mg/mL) .

Tables

Table 1: Bioactivity Comparison of this compound and Selected Angucyclines

Compound Activity Against BCG Activity Against Cancer Cells Notable Targets
This compound 25 μM (MIC) P388/ADR (multidrug-resistant) Mycobacteria, leukemia cells
8-O-Methyltetrangulol Not reported Not reported Gram-positive bacteria
Compound 21 Not reported B16 (IC50 = 0.054 mg/mL) Melanoma cells

Table 2: Structural Features of Brasiliquinones vs. Glycosylated Angucyclines

Feature Brasiliquinones Landomycins/Urdamycins
Core structure Benz[α]anthraquinone Angucycline with glycosylation
Glycosylation Absent Present (oligosaccharide chains)
Solubility Moderate High (due to sugars)
Primary targets Mycobacteria, cancer Gram-positive bacteria, tumors

Q & A

Q. How can computational and experimental methods be integrated to predict this compound’s off-target effects and toxicity?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., binding free energy calculations) with high-throughput screening (e.g., Tox21 assay panel). Cross-reference results with toxicogenomic databases (e.g., Comparative Toxicogenomics Database). Prioritize in vivo validation for high-risk targets .

Guidance for Data Presentation

  • Tables : Include comparative data (e.g., extraction yields under varying solvents, IC50 values across cell lines) with standard deviations and statistical annotations.
  • Figures : Use chromatograms overlays for purity assessment or docking poses for SAR studies. Label axes clearly (e.g., "Wavelength (nm)" for UV-Vis spectra).
  • Ethical Compliance : For studies involving biological samples, document ethics committee approvals and adherence to guidelines like the Declaration of Helsinki .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brasiliquinone A
Reactant of Route 2
Brasiliquinone A

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